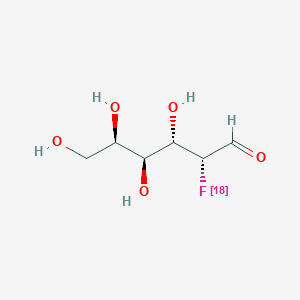

2-Deoxy-2-fluorogalactose F-18

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90135-71-0 |

|---|---|

Molecular Formula |

C6H11FO5 |

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-2-(18F)fluoranyl-3,4,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6-/m0/s1/i7-1 |

InChI Key |

AOYNUTHNTBLRMT-RJBZINAWSA-N |

SMILES |

C(C(C(C(C(C=O)F)O)O)O)O |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C=O)[18F])O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)F)O)O)O)O |

Synonyms |

2-deoxy-2-(18F)fluoro-D-galactose 2-deoxy-2-fluoro-galactose 2-deoxy-2-fluorogalactose 2-deoxy-2-fluorogalactose F-18 2-deoxy-2-fluorogalactose, 18F-labeled FDGal |

Origin of Product |

United States |

Radiosynthesis Methodologies and Considerations for 2 Deoxy 2 Fluorogalactose F 18

Precursor Compounds for F-18 Labeling

The successful synthesis of [¹⁸F]FDGal is critically dependent on the choice of a suitable precursor molecule. These precursors are designed to have a reactive site for the introduction of the ¹⁸F-fluorine atom while other functional groups are protected to ensure regioselectivity. For the widely used nucleophilic substitution method, precursors are typically sugar molecules equipped with a good leaving group at the C-2 position.

One of the most common and commercially available precursors for the synthesis of [¹⁸F]FDGal is 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-talopyranose , often referred to as talose triflate. nih.govresearchgate.net This compound provides a triflate group, which is an excellent leaving group, at the desired C-2 position for nucleophilic attack by [¹⁸F]fluoride. nih.gov Similarly, for the synthesis of the analogous and more widely known [¹⁸F]FDG, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate) is the precursor of choice. medchemexpress.comnucmedcor.comnih.govirisotope.com The principles of using a protected sugar with a triflate leaving group are shared between the synthesis of both [¹⁸F]FDG and [¹⁸F]FDGal. snmjournals.orgbrieflands.com

For electrophilic fluorination methods, the precursor is typically an unsaturated sugar derivative, a glycal. Specifically, 3,4,6-tri-O-acetyl-D-glucal has been used in the synthesis of [¹⁸F]FDG, which can also lead to the formation of galactose isomers under certain conditions. nih.govnih.govnih.gov

Electrophilic Fluorination Routes

Electrophilic fluorination was one of the earliest methods developed for the synthesis of ¹⁸F-labeled sugars. nih.gov This approach involves the addition of an electrophilic fluorine species, such as [¹⁸F]F₂, across a double bond in a precursor molecule. nih.gov

Direct F-18 Fluorine Gas Reactions

Direct fluorination using elemental fluorine gas ([¹⁸F]F₂) is a method that has been applied to the synthesis of fluorinated sugars. nih.govacs.org In this process, gaseous [¹⁸F]F₂ is passed through a solution containing a protected glycal precursor, such as tri-O-acetyl-D-glucal. nih.govnih.govnih.gov The reaction proceeds via a syn-addition of fluorine across the double bond. acs.orgnih.gov While historically significant, this method often suffers from low specific activity because a carrier (non-radioactive ¹⁹F₂) is typically added to handle the highly reactive [¹⁸F]F₂. The high reactivity of fluorine gas can also lead to a lack of selectivity and the formation of multiple products. nih.gov

Indirect Electrophilic Reagents (e.g., F-18 Acetyl Hypofluorite)

To improve selectivity and handling compared to elemental fluorine, indirect electrophilic fluorinating agents have been developed. Among these, [¹⁸F]acetyl hypofluorite (B1221730) ([¹⁸F]CH₃COOF) has been a notable reagent. nih.govnih.govosti.gov It is generally produced by reacting [¹⁸F]F₂ with a suitable acetate (B1210297) source. nih.gov [¹⁸F]acetyl hypofluorite is considered a milder and more selective electrophilic fluorinating agent than [¹⁸F]F₂. This reagent has been successfully used to synthesize various ¹⁸F-labeled compounds, including [¹⁸F]FDG, by reacting it with a glycal precursor. nih.govnih.govrsc.org The reaction with D-glucal in an aqueous system has been shown to be highly stereoselective. nih.gov Despite improvements over direct fluorination, challenges with radiochemical yield and the formation of isomers can still be present. rsc.orgsnmjournals.org

Regioselectivity and Isomer Formation Challenges in Electrophilic Approaches

A significant challenge in electrophilic fluorination of glucal precursors is controlling the regioselectivity and stereoselectivity of the reaction. The addition of [¹⁸F]F₂ or [¹⁸F]acetyl hypofluorite to 3,4,6-tri-O-acetyl-D-glucal can result in a mixture of isomers, primarily the desired 2-deoxy-2-[¹⁸F]fluoro-D-glucose and the undesired 2-deoxy-2-[¹⁸F]fluoro-D-mannose. acs.orgrsc.orgthieme-connect.de The ratio of these isomers can be influenced by reaction conditions such as the solvent. acs.org The formation of these isomeric byproducts necessitates purification steps, often involving high-performance liquid chromatography (HPLC), which can complicate the synthesis and reduce the final yield of the desired product. snmjournals.org The inherent difficulty in precisely controlling the facial selectivity of the fluorine addition to the glycal double bond is a key limitation of electrophilic methods. acs.orgnumberanalytics.com

Nucleophilic Substitution Radiosynthesis

Nucleophilic substitution has become the preferred method for the radiosynthesis of [¹⁸F]FDGal due to its higher yields and greater stereospecificity compared to electrophilic routes. nih.govsnmjournals.org

Mechanism and Precursors (e.g., Talose Triflate, Mannose Triflate)

The nucleophilic synthesis of 2-deoxy-2-[¹⁸F]fluorogalactose involves the reaction of a protected sugar precursor bearing a good leaving group at the C-2 position with [¹⁸F]fluoride. nih.govresearchgate.net The reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. medchemexpress.comirisotope.com In this mechanism, the [¹⁸F]fluoride ion acts as a nucleophile and attacks the carbon atom at the C-2 position from the side opposite to the leaving group. This results in an inversion of configuration at the C-2 center.

For the synthesis of [¹⁸F]FDGal, the precursor used is typically a talose derivative, such as 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-talopyranose (talose triflate). nih.govresearchgate.net The talose configuration at C-2, when inverted during the Sₙ2 reaction with [¹⁸F]fluoride, yields the desired galactose configuration in the final product. Following the fluorination step, the acetyl protecting groups are removed by hydrolysis (either acidic or basic) to give the final 2-deoxy-2-[¹⁸F]fluorogalactose product. nih.govresearchgate.net

A similar strategy is employed for the high-yield synthesis of 2-deoxy-2-[¹⁸F]fluoroglucose ([¹⁸F]FDG), where the precursor is 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate). nih.govbrieflands.commfd.org.mkopenmedscience.com The mannose configuration at C-2 inverts to the glucose configuration upon nucleophilic attack by [¹⁸F]fluoride. nih.gov The triflate (trifluoromethanesulfonyl) group is an excellent leaving group, facilitating this Sₙ2 displacement. nucmedcor.com

While the nucleophilic approach is highly efficient for [¹⁸F]FDG synthesis from mannose triflate, the synthesis of [¹⁸F]FDGal from talose triflate has been reported to have lower radiochemical yields. nih.govsnmjournals.org Studies suggest that steric hindrance in the talose triflate precursor may impede the nucleophilic attack by [¹⁸F]fluoride, contributing to this lower yield compared to the mannose triflate reaction. snmjournals.org

Interactive Data Tables

Table 1: Comparison of Radiosynthesis Precursors for [¹⁸F]FDGal and Analogs

| Precursor Name | Target Compound | Synthesis Method | Key Feature |

| 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-talopyranose (Talose Triflate) | [¹⁸F]FDGal | Nucleophilic Substitution | Triflate leaving group at C-2 of a talose derivative. nih.govresearchgate.net |

| 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) | [¹⁸F]FDG | Nucleophilic Substitution | Triflate leaving group at C-2 of a mannose derivative. medchemexpress.comnih.govirisotope.com |

| 3,4,6-tri-O-acetyl-D-glucal | [¹⁸F]FDG/[¹⁸F]FDM | Electrophilic Fluorination | Unsaturated glycal for addition reactions. nih.govnih.gov |

Table 2: Overview of Radiosynthesis Methods for ¹⁸F-Labeled Sugars

| Method | Fluorinating Agent | Typical Precursor | Key Characteristics |

| Direct Electrophilic Fluorination | [¹⁸F]F₂ | Glycal (e.g., tri-O-acetyl-D-glucal) | Historical method; low specific activity; formation of isomers. nih.govnih.gov |

| Indirect Electrophilic Fluorination | [¹⁸F]Acetyl Hypofluorite | Glycal (e.g., tri-O-acetyl-D-glucal) | Milder than [¹⁸F]F₂; improved but still challenging selectivity. nih.govrsc.org |

| Nucleophilic Substitution | [¹⁸F]Fluoride | Triflate-activated sugar (e.g., Talose triflate) | High yield and stereospecificity; Sₙ2 mechanism. nih.govnih.govsnmjournals.org |

Advantages of Nucleophilic Routes: Enhanced Radiochemical Yield and Specific Activity

The synthesis of F-18 labeled radiopharmaceuticals, including [¹⁸F]FDGal, can be broadly categorized into electrophilic and nucleophilic methods. researchgate.net While electrophilic fluorination was used in early productions of related tracers, it often results in low radiochemical yields and low specific activity. nih.govulisboa.pt Nucleophilic substitution reactions have become the preferred method due to their ability to produce higher yields and specific activity. researchgate.netnih.govresearchgate.net

The most significant advancement in nucleophilic production was the use of [¹⁸F]KF•K222 (Kryptofix 2.2.2) with a suitable precursor. nih.gov This method involves the displacement of a leaving group, such as a triflate, by the [¹⁸F]fluoride ion, leading to an inversion of stereochemistry at the C-2 position of the sugar precursor to form the desired product. nih.gov This approach is widely adopted for its efficiency and has been successfully applied to the synthesis of [¹⁸F]FDGal using a talose triflate precursor. researchgate.netnih.govsnmjournals.org The high specific activity achieved through nucleophilic routes is crucial, as it minimizes the mass of the injected compound, which is particularly important when studying sensitive biological systems like receptor binding. nih.gov

Automation in Radiotracer Production

The routine production of [¹⁸F]FDGal and other short-lived PET radiotracers is greatly facilitated by automated synthesis modules. researchgate.netnih.govopenmedscience.com These systems offer several advantages, including improved reproducibility, enhanced safety by minimizing radiation exposure to personnel, and increased efficiency. openmedscience.comresearchgate.net Commercially available synthesizers, such as the GE TRACERlab™ and Trasis AllInOne, are commonly employed for the automated synthesis of F-18 labeled compounds. researchgate.netnih.govrsc.org

These automated platforms handle the entire radiosynthesis process, from the trapping of the [¹⁸F]fluoride produced in a cyclotron to the final purification of the radiotracer. researchgate.netmfd.org.mk The process typically involves several key steps managed by the synthesizer: trapping of [¹⁸F]fluoride on an anion exchange cartridge, elution of the fluoride, azeotropic drying to remove water, the nucleophilic substitution reaction itself, and subsequent hydrolysis to remove protecting groups, followed by purification. mfd.org.mknih.gov The use of such automated systems allows for the reliable and consistent production of [¹⁸F]FDGal in quantities sufficient for clinical investigations. nih.govresearchgate.net

Radiochemical Yield, Purity, and Quality Control in Research Synthesis

The successful synthesis of [¹⁸F]FDGal for research and potential clinical use is contingent upon achieving adequate radiochemical yield, high purity, and adherence to stringent quality control standards.

Radiochemical Yield: The radiochemical yield is a critical parameter, representing the amount of radioactivity in the final purified product compared to the initial radioactivity. nih.gov For [¹⁸F]FDGal synthesized via nucleophilic fluorination of talose triflate, decay-corrected radiochemical yields have been reported to be approximately 3.8 ± 1.2%. researchgate.netnih.gov In some studies, yields were noted to be around 5.7 ± 1.5%. snmjournals.org

Purity: High radiochemical purity is essential to ensure that the PET signal accurately reflects the biological process being studied. For [¹⁸F]FDGal, a radiochemical purity of 98 ± 1% has been achieved. researchgate.netnih.gov Quality control testing is performed to identify and quantify potential impurities, which can include unreacted [¹⁸F]fluoride and other byproducts. researchgate.networdpress.com

Quality Control: A comprehensive suite of quality control tests is performed on the final [¹⁸F]FDGal product. These tests are often adapted from the established procedures for the more common radiotracer, [¹⁸F]FDG. researchgate.netnih.gov Key quality control parameters include:

Visual Inspection: The final solution should be clear, colorless, and free of particulate matter. wordpress.com

Radionuclidic Identity and Purity: This confirms that the radioactivity originates from F-18 by measuring its characteristic 511 keV gamma-ray emission and its half-life, which should be between 105 and 115 minutes. wordpress.comkoreascience.kr

Radiochemical Purity: This is typically determined using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) to separate the desired radiotracer from any radiochemical impurities. nih.govresearchgate.networdpress.com

Chemical Purity: This ensures that the levels of any non-radioactive chemical components, such as the precursor molecule or the phase transfer catalyst (e.g., Kryptofix 2.2.2), are below acceptable limits. researchgate.networdpress.com

pH: The pH of the final injectable solution should be within a physiologically acceptable range. nih.gov

Residual Solvents: Gas Chromatography (GC) is used to measure the concentration of any remaining solvents from the synthesis process, such as acetonitrile. wordpress.com

Sterility and Bacterial Endotoxins: These tests are crucial to ensure the product is safe for injection. nih.govwordpress.com

Interactive Data Table: Quality Control Parameters for [¹⁸F]FDGal

| Parameter | Acceptance Criteria | Typical Analytical Method | Reference |

|---|---|---|---|

| Radiochemical Purity | ≥ 95% | HPLC, TLC | omicsonline.org |

| Radionuclidic Purity | ≥ 99.5% | Gamma Spectroscopy | omicsonline.org |

| Half-life | 105-115 minutes | Dose Calibrator | wordpress.com |

| pH | 4.5 - 7.5 | pH meter | nih.gov |

| Residual Solvents | e.g., Acetonitrile < 410 ppm | Gas Chromatography (GC) | researchgate.net |

Comparative Analysis of Radiosynthesis Strategies

The choice of radiosynthesis strategy significantly impacts the yield and quality of [¹⁸F]FDGal. A comparison between the primary methods reveals the clear advantages of the nucleophilic approach.

Electrophilic vs. Nucleophilic Synthesis:

Electrophilic Fluorination: This was one of the initial methods explored for producing F-18 labeled sugars. nih.gov It typically involves the reaction of gaseous [¹⁸F]F₂ with a precursor like 3,4,6-tri-O-acetyl-D-glucal. nih.gov However, this method is plagued by several drawbacks, including low radiochemical yields (often around 8-20%), the production of isomeric impurities, and low specific activity due to the need for a carrier gas. nih.govulisboa.pt

Nucleophilic Fluorination: This method, primarily using the [¹⁸F]fluoride ion, has become the standard for producing radiotracers like [¹⁸F]FDG and has been adapted for [¹⁸F]FDGal. researchgate.netekb.eg The reaction of [¹⁸F]fluoride with a mannose triflate precursor for [¹⁸F]FDG synthesis can achieve yields of around 80%. researchgate.netsnmjournals.org In contrast, the synthesis of [¹⁸F]FDGal from a talose triflate precursor results in a significantly lower yield of approximately 4%. snmjournals.org

Factors Influencing Yield Differences: Research comparing the synthesis of [¹⁸F]FDGal and [¹⁸F]FDG has highlighted key factors responsible for the disparity in yields. snmjournals.org

Steric Hindrance: Computational analysis has shown that the precursor for [¹⁸F]FDGal, talose triflate, has significant steric hindrance around the C-2 reaction site. The distance between the C-2 triflate group and the C-4 acetyl group is much smaller in talose triflate compared to mannose triflate, which likely impedes the approach of the [¹⁸F]fluoride ion and hampers the fluorination yield. snmjournals.org

These findings suggest that the lower yield of [¹⁸F]FDGal is primarily due to the inherent structural properties of its precursor and intermediate, rather than the synthesis methodology itself. snmjournals.org

Interactive Data Table: Comparison of Radiosynthesis Strategies

| Parameter | Electrophilic Fluorination ([¹⁸F]F₂) | Nucleophilic Fluorination ([¹⁸F]Fluoride) |

|---|---|---|

| Precursor Example | 3,4,6-tri-O-acetyl-D-glucal | 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-talopyranose (for [¹⁸F]FDGal) |

| Typical Radiochemical Yield | Low (~8-20%) nih.govulisboa.pt | High (for [¹⁸F]FDG, ~80%); Lower (for [¹⁸F]FDGal, ~4%) researchgate.netsnmjournals.org |

| Specific Activity | Low nih.govulisboa.pt | High nih.gov |

| Byproducts | Isomeric impurities nih.gov | Fewer byproducts ulisboa.pt |

| Common Use | Largely historical nih.gov | Current standard for many tracers researchgate.netekb.eg |

Preclinical Pharmacological and Metabolic Research of 2 Deoxy 2 Fluorogalactose F 18

Cellular and Subcellular Uptake Mechanisms

The initial and critical step in the metabolic pathway of 2-Deoxy-2-fluorogalactose F-18 ([18F]FDGal) is its transport across the cell membrane. This process is primarily mediated by specific transporter proteins.

Role of Galactose-Specific Transporters

The uptake of [18F]FDGal into cells is facilitated by galactose-specific transporters. Evidence for this specificity is demonstrated in studies where the administration of D-galactose competitively reduces the uptake of [18F]FDGal, whereas D-glucose has no such effect. nih.gov This indicates that [18F]FDGal utilizes transporters specific to galactose and not the more ubiquitous glucose transporters. nih.gov The liver, being the principal organ for galactose metabolism, exhibits a very high uptake of [18F]FDGal, a process that can be diminished by the co-administration of D-galactose. nih.govgoogle.com

Interaction with Galactokinase and Subsequent Phosphorylation to 2-Deoxy-2-fluorogalactose-1-phosphate

Once inside the cell, [18F]FDGal is a substrate for the enzyme galactokinase. researchgate.netrcsb.orgresearchgate.net This enzyme catalyzes the phosphorylation of the tracer at the 1-position, forming 2-Deoxy-2-[18F]fluoro-d-galactose 1-phosphate ([18F]FDGal-1-P). researchgate.net This phosphorylation step is crucial for the metabolic trapping of the tracer within the cell, as the phosphorylated product is a charged molecule that cannot easily diffuse back across the cell membrane. researchgate.netmdpi.com

Kinetic studies have shown that the rate of phosphorylation is particularly rapid in the liver. researchgate.net For instance, in Wistar rats, 81% of the injected 18F radioactivity was detected in the form of [18F]FDGal-1-P in the liver just 5 minutes after injection. researchgate.net While galactokinase facilitates this reaction, the affinity of the enzyme for 2-deoxy-D-galactose 1-phosphate is noted to be low, which can lead to the accumulation of this metabolite. researchgate.net

Further Metabolic Conversion and Trapping as UDP-2-Deoxy-2-fluorogalactose

Following its phosphorylation, [18F]FDGal-1-P undergoes further metabolic conversion. It is converted to UDP-2-deoxy-2-[18F]fluoro-d-galactose (UDP-[18F]FDGal) by the enzyme UDP-glucose:galactose-1-phosphate uridyltransferase. researchgate.net This conversion represents a second trapping mechanism, further integrating the tracer into the cell's metabolic machinery.

The rate of this conversion varies between different organs. In the liver, the conversion of [18F]FDGal-1-P to UDP-[18F]FDGal is a prominent metabolic step. researchgate.net Studies have shown that while [18F]FDGal-1-P is the dominant metabolite initially, its concentration decreases over time as it is converted to UDP-[18F]FDGal. researchgate.net By 120 minutes post-injection in rats, approximately 77% of the 18F radioactivity in the liver was in the form of UDP-[18F]FDGal. researchgate.net This two-step metabolic process of phosphorylation and subsequent conversion to a UDP-sugar derivative effectively traps the tracer within the cells. researchgate.netrsc.org

In Vivo Metabolic Fate and Trapping in Animal Models

Animal models have been instrumental in elucidating the in vivo metabolic fate and trapping mechanisms of [18F]FDGal. These studies have primarily focused on the analysis of metabolite accumulation in various organs and the kinetics of this metabolism.

Analysis of Metabolite Accumulation (e.g., 2-Deoxy-2-fluorogalactose-1-phosphate, UDP-2-Deoxy-2-fluorogalactose)

In vivo studies in rats have quantitatively determined the major metabolites of [18F]FDGal. The primary metabolites identified are 2-Deoxy-2-[18F]fluoro-d-galactose 1-phosphate ([18F]FDGal-1-P) and UDP-2-deoxy-2-[18F]-fluoro-d-galactose (UDP-[18F]FdGal). researchgate.net The liver is the predominant organ for the metabolism of this galactose analog. researchgate.net

After administration, [18F]FDGal-1-P rapidly accumulates in the liver. nih.gov However, with increasing doses, 2-deoxy-2-fluoro-D-galactose 1-phosphate becomes the predominant initial metabolite, followed by the formation of UDP-2-deoxy-2-fluoro-D-galactose and UDP-2-deoxy-2-fluoro-D-glucose. nih.gov In one study, after 3 hours, these two metabolites comprised 78% and 20% of the total radioactivity in the liver, respectively. researchgate.net The substantial formation of UDP-2-deoxy-D-hexoses was observed almost exclusively in the liver. researchgate.net

Metabolite Distribution in Rat Liver

Kinetic Studies of Tracer Metabolism in Organs (e.g., Liver, Brain)

Kinetic studies have revealed differences in the metabolism of [18F]FDGal between organs, most notably the liver and the brain. In the liver of Wistar rats, the phosphorylation of [18F]FDGal is very rapid, with 81% of the radioactivity present as [18F]FDGal-1-P at 5 minutes post-injection. researchgate.net Subsequently, the concentration of the phosphate (B84403) form decreases as it is converted to UDP-[18F]FdGal, which becomes the dominant metabolite at 120 minutes (77% of total radioactivity). researchgate.net

In contrast, the reaction rates for both phosphorylation and conversion to the UDP-sugar derivative are slower in the brain. researchgate.net While both [18F]FDGal-1-P and UDP-[18F]FdGal are observed as the main metabolites in the brain, their formation occurs at a reduced pace compared to the liver. researchgate.net Similar metabolic patterns, with the presence of both phosphate and uridylate derivatives, have also been noted in other organs such as the heart, lung, spleen, and small intestine. researchgate.net

Biodistribution studies in rats demonstrated a very high uptake of [18F]FDGal in the liver, reaching a plateau of approximately 6.33% of the injected dose per gram of tissue at 30 minutes, which remained constant until 120 minutes. nih.gov This high uptake was significantly reduced in livers damaged by carbon tetrachloride treatment, suggesting that the tracer's accumulation is dependent on healthy liver function. nih.gov

Metabolite Kinetics in Rat Organs

Impact on Endogenous Nucleotide Pools in Experimental Systems

The administration of 2-deoxy-2-fluoro-D-galactose (2-F-Gal) has been shown to significantly impact hepatic nucleotide pools in vivo. nih.gov Following administration, 2-F-Gal is metabolized to 2-deoxy-2-fluoro-D-galactose 1-phosphate and subsequently to UDP-2-deoxy-2-fluoro-D-galactose and UDP-2-deoxy-2-fluoro-D-glucose. nih.gov This metabolic trapping leads to a dose-dependent effect on uracil (B121893) nucleotides.

At higher doses (0.1 µmol/g body mass and above), a substantial portion of acid-soluble uracil nucleotides is converted to UDP-2-deoxy-2-fluoro-D-hexoses. nih.gov This sequestration of uridylate results in a rapid and significant decrease in the hepatic concentrations of UTP, UDP-glucose, and UDP-galactose. nih.gov For instance, a dose of 1 µmol/g can deplete UTP levels to approximately 11% of normal within 15 minutes. nih.gov This UTP depletion can be a valuable tool for chemotherapy in tumors that actively metabolize D-galactose, such as hepatocellular carcinoma. nih.gov However, at lower doses, such as those used for positron-emission tomography (PET), the interference with uridylate metabolism is minimal. nih.gov

The trapping of phosphate in the form of 2-deoxy-D-galactose 1-phosphate can also lead to a reduction in free intracellular phosphate levels, which in turn can inhibit glycolysis. researchgate.net

Table 1: Impact of 2-Deoxy-2-fluoro-D-galactose on Hepatic Nucleotide Pools

| Metabolite | Effect of High-Dose 2-F-Gal | Reference |

| UDP-2-deoxy-2-fluoro-D-hexoses | Accumulation | nih.gov |

| UTP | Rapid depletion | nih.gov |

| UDP-glucose | Depletion | nih.gov |

| UDP-galactose | Depletion | nih.gov |

| 2-deoxy-2-fluoro-D-galactose 1-phosphate | Accumulation | nih.gov |

Enzymatic Interactions and Structural Biology Studies

Substrate Promiscuity of Sugar Kinases with Fluorinated Monosaccharides

Sugar kinases, enzymes that phosphorylate sugars, have been found to exhibit a degree of promiscuity, accepting various fluorinated monosaccharides as substrates. nih.govchemrxiv.org A systematic study of galactokinases (GalKs) and N-acetylhexosamine kinases revealed that they can phosphorylate a range of fluorinated monosaccharides. nih.govchemrxiv.org

Specifically, galactokinases showed a strong preference for deoxyfluorinated galactoses. chemrxiv.org Deoxyfluorination at the 2-position, as in 2-deoxy-2-fluorogalactose (2FGal), was well-tolerated, with most GalKs demonstrating nearly full conversion of this substrate. chemrxiv.org While there was some activity towards 3-fluoro-D-galactose (3FGal), 4-fluoro-D-galactose (4FGal), and 6-deoxy-6-fluoro-D-galactose (6FGal), the efficiency of phosphorylation varied among different kinases. chemrxiv.org For example, Bifidobacterium infantis GalK (BiGalK) efficiently converted 3FGal, while Saccharomyces cerevisiae GalK (ScGalK) showed better activity with 4FGal. chemrxiv.org The galactokinase from Streptococcus pneumoniae (SpGalK) was notably promiscuous, catalyzing high conversions of all deoxyfluorinated galactoses tested. chemrxiv.org

Even a single fluorine substitution at the 2-position can impact catalytic efficiency. For BiGalK, the catalytic efficiency (kcat/Km) for 2FGal was nearly tenfold lower than for its natural substrate, galactose. soton.ac.uk

Interaction with UDP-Galactopyranose Mutase

UDP-galactopyranose mutase (UGM) is an enzyme that catalyzes the conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). researchgate.net Studies have shown that the fluorinated analog, UDP-(2-deoxy-2-fluoro)-D-galactose (UDP-2F-Galp), can act as a substrate for UGM. researchgate.netnih.gov

The enzyme facilitates the turnover of UDP-2F-Galp to its furanose form, as confirmed by HPLC and 19F NMR. researchgate.netnih.gov Interestingly, the Michaelis-Menten constant (Km) for UDP-2F-Galp (0.2 mM) is comparable to that of the natural substrate UDP-Galp (0.6 mM), suggesting similar binding affinities. nih.gov However, the catalytic rate (kcat) is significantly lower for the fluorinated analog (0.02/min) compared to the natural substrate (1364/min). nih.gov This indicates that while the enzyme can bind UDP-2F-Galp, the subsequent catalytic conversion is much less efficient. nih.gov

Structural Basis of Enzyme-Ligand Interactions (e.g., Galactokinase Crystal Structures with 2-Deoxy-2-fluorogalactose)

To understand the molecular basis of substrate recognition and promiscuity, the crystal structure of a galactokinase from Bifidobacterium infantis in complex with 2-deoxy-2-fluorogalactose has been solved. nih.govrcsb.org This structural information provides insights into how the enzyme accommodates the fluorinated substrate in its active site. nih.govrcsb.org

The crystal structure reveals subtle changes in the active site that account for the enzyme's specificity towards certain substrate analogs. nih.gov The interactions within the active site, including those with water molecules, appear to play a role in stabilizing the ligand. soton.ac.uk These subtle variations in the hydrogen-bonding network may explain why fluorination at certain positions is tolerated by the enzyme. soton.ac.uk The structure of the B. infantis galactokinase in complex with 2-deoxy-2-fluorogalactose was determined at a resolution of 1.44 Å. rcsb.org

Table 2: Crystallographic Data for B. infantis Galactokinase in Complex with 2-Deoxy-2-fluorogalactose

| Parameter | Value | Reference |

| PDB ID | 6TEQ | rcsb.org |

| Resolution | 1.44 Å | rcsb.org |

| R-Value Work | 0.169 | rcsb.org |

| R-Value Free | 0.203 | rcsb.org |

| Organism | Bifidobacterium longum subsp. infantis | rcsb.org |

Effects on N-Glycosylation Pathways in Cell-Based Models

2-deoxy-2-fluoro-D-galactose has been shown to be a potent inhibitor of N-glycosylation in cell-based models. researchgate.netnih.gov In primary cultures of rat hepatocytes, 2-F-Gal inhibited the N-glycosylation of both membrane and secretory glycoproteins in a concentration-dependent manner, with complete inhibition observed at concentrations of 1 mM and higher. nih.gov This effect was more pronounced than that of 2-deoxy-2-fluoro-D-glucose at similar concentrations. nih.gov The mechanism of inhibition involves interference with the assembly of lipid-linked oligosaccharides in the dolichol cycle. nih.gov

Similarly, in human monocytes, 2-F-Gal blocked the N-glycosylation of proteins like alpha 1-antitrypsin and interleukin-6, while O-glycosylation of interleukin-6 was not affected. researchgate.net This suggests a specific inhibitory action on the N-linked glycosylation pathway.

Preclinical Biodistribution and Pharmacokinetics in Animal Models

Preclinical studies in animal models have investigated the biodistribution and pharmacokinetics of 2-deoxy-2-[18F]fluoro-D-galactose ([18F]FDGal). These studies are crucial for understanding the in vivo behavior of the radiotracer.

In mouse and rat liver tumor models, [18F]FDGal showed high accumulation in well-differentiated hepatomas. nih.gov For example, in spontaneous hepatomas of C3H mice, the uptake of [18F]FDGal was nearly 92% of that in normal liver tissue. nih.gov Similarly, well-differentiated Morris rat hepatoma also exhibited relatively high uptake. nih.gov In contrast, poorly differentiated hepatomas and other tumor types, such as melanoma and mammary carcinoma, showed very low uptake, only about 14-18% of that in the normal liver. nih.gov This differential uptake suggests that well-differentiated hepatomas retain a high capacity for galactose metabolism, a trait largely lost in poorly differentiated tumors. nih.gov

Biodistribution studies in mice also indicate that some fluorinated sugar analogs can undergo defluorination in vivo. nih.gov

Whole-Body Distribution Patterns in Rodents and Larger Mammals (e.g., Pigs)

Preclinical studies in various animal models have consistently demonstrated a distinct whole-body distribution pattern for ¹⁸F-FDGal, characterized by prominent accumulation in the liver.

In rodent models, such as mice and rats, biodistribution studies have revealed that the highest uptake of ¹⁸F-FDGal occurs in the liver. nih.govjst.go.jp Following intravenous administration, a significant portion of the injected dose concentrates in this organ. For instance, early studies in normal rats showed a high hepatic uptake, which could be inhibited by the co-administration of D-galactose, but not D-glucose, indicating a competitive uptake process specific to the galactose metabolism pathway. nih.govsemanticscholar.org Following the liver, the kidneys and small intestine also exhibit relatively high levels of radioactivity. jst.go.jp

In larger mammals, such as pigs, whole-body positron emission tomography (PET) recordings have confirmed the liver as a primary site of ¹⁸F-FDGal accumulation. researchgate.net These studies identified the liver and the urinary bladder as the critical organs in terms of tracer concentration. researchgate.net This distribution pattern underscores the tracer's involvement in the galactose metabolic pathway, which is predominantly active in the liver.

Interactive Data Table: Whole-Body Biodistribution of ¹⁸F-FDGal in Normal Rats

| Organ | Percentage of Injected Dose per Gram (%ID/g) |

| Liver | 4.47 |

| Kidney | - |

| Small Intestine | - |

| Brain | - |

| Muscle | - |

| Data derived from studies in normal rats, highlighting the significant hepatic uptake. jst.go.jp |

Organ-Specific Uptake and Retention Profiles (e.g., Liver, Kidney, Urinary Bladder, Brain, Tumor)

The organ-specific uptake of ¹⁸F-FDGal is a direct reflection of regional galactose metabolism, with the liver being the most metabolically active site.

Liver: The uptake of ¹⁸F-FDGal in the liver is rapid and substantial. jst.go.jpsemanticscholar.org Studies have shown a direct correlation between ¹⁸F-FDGal uptake and organ-specific galactokinase activity, with the trend being liver > kidney > brain > muscle. nih.gov This enzymatic activity leads to the phosphorylation of ¹⁸F-FDGal, effectively trapping it within the hepatocytes. jst.go.jp In a study on pigs, the hepatic clearance rate of ¹⁸F-FDGal was found to be significant, further emphasizing its primary role in liver function imaging. nih.gov

Kidney: The kidneys also demonstrate notable uptake of ¹⁸F-FDGal, though to a lesser extent than the liver. nih.govjst.go.jp This is consistent with the presence of galactokinase activity in renal tissue. nih.gov The tracer is eventually excreted through the urinary system, leading to its accumulation in the urinary bladder.

Urinary Bladder: As a result of renal clearance, the urinary bladder is identified as a critical organ in terms of radioactivity accumulation, particularly in larger animal models like pigs. researchgate.net

Brain: Brain uptake of ¹⁸F-FDGal is comparatively low, reflecting the lower level of galactokinase activity in brain tissue compared to the liver and kidneys. nih.gov

Tumor: The uptake of ¹⁸F-FDGal in tumors is highly dependent on the tumor type and its metabolic characteristics. Studies in rodent models have shown high uptake in well-differentiated hepatomas, which retain significant galactose metabolic activity. nih.gov For instance, the uptake in well-differentiated spontaneous hepatoma of C3H mice was almost 92% of the normal liver level. nih.gov In contrast, poorly differentiated hepatomas and other tumors, such as mouse melanoma and mammary carcinoma, exhibit very low uptake, only 14-18% of that in the normal liver. nih.gov This differential uptake provides a basis for using ¹⁸F-FDGal to characterize hepatomas and distinguish them from other cancers. nih.gov

Interactive Data Table: ¹⁸F-FDGal Uptake in Different Tumor Models in Rodents (Relative to Normal Liver)

| Tumor Model | Differentiation | Uptake (% of Normal Liver) |

| Spontaneous Hepatoma (C3H mice) | Well-differentiated | ~92% |

| Morris Rat Hepatoma (5123D) | Well-differentiated | - |

| Mouse Hepatoma (MH129P) | Poorly differentiated | 14-18% |

| Rat Hepatoma (AH109A) | Poorly differentiated | 14-18% |

| Rat Hepatoma (AH272) | Poorly differentiated | 14-18% |

| Mouse Melanoma (B-16) | - | 14-18% |

| Mouse Mammary Carcinoma (FM3A) | - | 14-18% |

| This table illustrates the correlation between tumor differentiation and ¹⁸F-FDGal uptake. nih.gov |

Analysis of Blood Clearance and Tissue-to-Blood Ratios

The pharmacokinetic profile of ¹⁸F-FDGal is characterized by rapid clearance from the bloodstream and high tissue-to-blood ratios in target organs, particularly the liver.

Initial biodistribution studies highlighted a high liver-to-blood ratio for ¹⁸F-FDGal in rats, a finding that was subsequently confirmed in rabbits. semanticscholar.org This rapid extraction from the blood by the liver is a key feature of its metabolic pathway. The efficient uptake and trapping mechanism in hepatocytes contribute to a favorable signal-to-background ratio for imaging.

In the context of tumor imaging, ¹⁸F-FDGal has demonstrated the potential for high tumor-to-tissue ratios, especially in well-differentiated hepatomas. nih.gov This characteristic is crucial for the clear delineation of tumor tissue from the surrounding healthy parenchyma. The rapid blood clearance, coupled with high retention in target tissues, enhances the diagnostic utility of ¹⁸F-FDGal in preclinical models.

Applications of 2 Deoxy 2 Fluorogalactose F 18 in Preclinical Disease Modeling

Hepatic Metabolic Function Assessment in Animal Models

[18F]FDGal has proven to be a robust tracer for the in vivo assessment of hepatic metabolic function in various animal models. Its uptake and metabolism closely mirror that of natural galactose, providing a window into the liver's functional capacity.

The in vivo quantification of hepatic galactokinase capacity is a key application of [18F]FDGal PET. The rate of [18F]FDGal phosphorylation by galactokinase serves as a direct measure of the enzyme's activity. researchgate.net Studies have shown that the first-order hepatic systemic clearance of [18F]FDGal is determined by this enzymatic step. nih.gov This allows for an indirect estimation of galactokinase capacity without the need for galactose infusion or knowledge of the lumped constant, a factor that relates the tracer's kinetics to that of the natural substrate. nih.gov In rat models, the phosphorylation of [18F]FDGal in the liver is rapid, with 81% of the injected dose being converted to 2-deoxy-2-[18F]fluoro-d-galactose 1-phosphate ([18F]FdGal-1-P) within 5 minutes. researchgate.net

[18F]FDGal is instrumental in evaluating liver metabolic function in preclinical models of liver disease. xiahepublishing.com In rats with liver damage induced by carbon tetrachloride (CCl4), the hepatic uptake of [18F]FDGal was significantly reduced compared to healthy controls, demonstrating the tracer's ability to detect impaired metabolic function. researchgate.netnih.gov Similarly, in a porcine model of acetaminophen-induced liver injury, [18F]FDGal PET was able to distinguish between healthy and damaged liver tissue. drexel.edu These findings highlight the potential of [18F]FDGal to monitor the progression of liver disease and assess the efficacy of therapeutic interventions in preclinical settings. Different rodent models are utilized to study various stages of non-alcoholic fatty liver disease (NAFLD), from simple steatosis to severe non-alcoholic steatohepatitis (NASH) with fibrosis. plos.org

Interactive Table: [18F]FDGal in Experimental Liver Disease Models

| Animal Model | Induced Disease | Key Finding with [18F]FDGal | Reference |

|---|---|---|---|

| Rat | Carbon Tetrachloride (CCl4) induced liver damage | Reduced hepatic uptake of the tracer. | researchgate.netnih.gov |

| Pig | Acetaminophen-induced liver injury | Ability to differentiate between healthy and damaged liver. | drexel.edu |

| Mouse | Various NAFLD/NASH models | Used to assess different stages of fatty liver disease. | plos.org |

The process of liver regeneration following injury can also be monitored using [18F]FDGal. liver.barcelona Studies in rodent models have shown that as the liver regenerates, there is a corresponding recovery of metabolic function, which can be quantified by the uptake of [18F]FDGal. veterinaryworld.org For instance, in mice with acetaminophen-induced liver injury, histopathological analysis revealed that liver regeneration and restoration of normal architecture occurred after the initial toxic insult. veterinaryworld.org Validated models of liver regeneration, induced by either toxic insults or surgical procedures, provide a platform to analyze the effects of pro-regenerative compounds. liver.barcelona Computational models are also being developed to integrate imaging data and simulate the multiscale dynamics of liver regeneration. frontiersin.org

The lumped constant (LC) is a crucial parameter in quantitative PET studies, as it corrects for the differences in transport and phosphorylation between the radiotracer and its natural analogue, in this case, galactose. The LC for [18F]FDGal has been determined in preclinical studies to accurately quantify hepatic galactose metabolism. nih.govnih.gov In healthy subjects, the LC was found to be 0.13. nih.govau.dk However, in patients with parenchymal liver disease, the LC was significantly higher, with a mean of 0.24. nih.govau.dk This finding underscores the importance of determining the LC under specific pathological conditions to ensure the accuracy of metabolic quantification. nih.gov The calculation of the LC is derived from the ratio of the hepatic intrinsic clearance of [18F]FDGal to that of galactose. nih.govau.dk

Interactive Table: Lumped Constant (LC) for [18F]FDGal

| Subject Group | Mean Lumped Constant (LC) | Significance | Reference |

|---|---|---|---|

| Healthy Subjects | 0.13 | Baseline for comparison. | nih.govau.dk |

| Patients with Parenchymal Liver Disease | 0.24 | Significantly higher than in healthy subjects (P < 0.0001). | nih.govau.dk |

Assessment of Liver Regeneration Processes in Rodent Models

Oncology Research in Preclinical Systems

Beyond its applications in hepatology, [18F]FDGal has shown promise as a research tool in oncology, particularly for investigating tumors with altered galactose metabolism.

[18F]FDGal has been used to study alterations in galactose metabolism in various cancer cell lines and preclinical tumor models. mdpi.com Biodistribution studies in mice and rats have revealed high uptake of [18F]FDGal in well-differentiated hepatomas, with levels reaching up to 92% of that in normal liver tissue. nih.gov In contrast, poorly differentiated hepatomas and other tumor types, such as melanoma and mammary carcinoma, exhibited very low uptake, only 14-18% of that in the normal liver. nih.gov This suggests that well-differentiated hepatomas retain a high capacity for galactose metabolism, which is largely lost in poorly differentiated tumors. nih.gov These findings indicate that [18F]FDGal PET could be used for the biochemical characterization of hepatomas and for differentiating them from other types of cancer. nih.gov The uptake of [18F]FDGal in tumor cells is influenced by the expression of glucose transporters and glycolytic enzymes, which can be elevated in the hypoxic tumor microenvironment. mdpi.com

Interactive Table: [18F]FDGal Uptake in Preclinical Tumor Models

| Tumor Model | Differentiation | [18F]FDGal Uptake (% of Normal Liver) | Reference |

|---|---|---|---|

| C3H Mouse Spontaneous Hepatoma | Well-differentiated | ~92% | nih.gov |

| Morris Rat Hepatoma (5123D) | Well-differentiated | Relatively high | nih.gov |

| MH129P Mouse Hepatoma | Poorly differentiated | 14-18% | nih.gov |

| AH109A Rat Hepatoma | Poorly differentiated | 14-18% | nih.gov |

| AH272 Rat Hepatoma | Poorly differentiated | 14-18% | nih.gov |

| B-16 Mouse Melanoma | N/A | 14-18% | nih.gov |

| FM3A Mouse Mammary Carcinoma | N/A | 14-18% | nih.gov |

Preclinical Imaging of Tumors Exhibiting High Galactose Uptake

2-Deoxy-2-[18F]fluoro-D-galactose ([18F]FDGal), a radiolabeled analog of galactose, has demonstrated significant potential in the preclinical imaging of tumors characterized by high galactose metabolism, particularly well-differentiated hepatomas. nih.govnih.gov Studies in mouse and rat models of liver cancer have shown that the uptake of [18F]FDGal is notably high in well-differentiated hepatocellular carcinomas. nih.gov For instance, in spontaneous hepatomas in C3H mice, the uptake of the tracer reached almost 92% of that observed in the normal liver. nih.gov Similarly, well-differentiated Morris rat hepatoma (5123D) also exhibited substantial uptake. nih.gov

In contrast, poorly differentiated tumors, including mouse hepatoma (MH129P), rat hepatomas (AH109A, AH272), mouse melanoma (B-16), and mammary carcinoma (FM3A), displayed very low uptake of [18F]FDGal, at only 14-18% of the uptake in normal liver tissue. nih.gov This marked difference in accumulation suggests that well-differentiated hepatomas retain a high level of galactose metabolic activity, a function that is largely diminished in poorly differentiated hepatomas and other types of tumors. nih.gov This differential uptake provides a basis for using [18F]FDGal with positron emission tomography (PET) to biochemically characterize hepatomas and distinguish them from other cancers. nih.gov

Further investigations into various tumor models, including Yoshida sarcoma and glioma in rats, and mouse mammary carcinoma, have corroborated the potential of [18F]FDGal as a tracer for imaging galactose metabolism. nih.gov In these studies, the tumor uptake of [18F]FDGal increased over time, leading to high tumor-to-organ ratios, with the exception of the liver and kidney where the tracer also accumulates. nih.gov High-performance liquid chromatography (HPLC) analysis of tumor tissues revealed that the main metabolites were [18F]FdGal 1-phosphate and UDP-[18F]FdGal. nih.gov Notably, the two hepatoma models showed slightly higher tracer uptake and a greater percentage of the UDP derivative compared to the other tumor types. nih.gov Autoradiography has also successfully visualized brain tumors using this tracer. nih.gov

Table 1: Preclinical Tumor Models and [18F]FDGal Uptake This table is interactive. You can sort and filter the data.

| Tumor Model | Animal Model | Differentiation | [18F]FDGal Uptake | Key Findings | Reference |

|---|---|---|---|---|---|

| Spontaneous Hepatoma | C3H Mice | Well-differentiated | High (92% of normal liver) | High galactose metabolic activity retained. | nih.gov |

| Morris Hepatoma 5123D | Rat | Well-differentiated | High | Second highest uptake among tested hepatomas. | nih.gov |

| Hepatoma MH129P | Mouse | Poorly differentiated | Low (14-18% of normal liver) | Significant loss of galactose metabolic activity. | nih.gov |

| Hepatoma AH109A | Rat | Poorly differentiated | Low (14-18% of normal liver) | Significant loss of galactose metabolic activity. | nih.gov |

| Hepatoma AH272 | Rat | Poorly differentiated | Low (14-18% of normal liver) | Significant loss of galactose metabolic activity. | nih.gov |

| Melanoma B-16 | Mouse | N/A | Low (14-18% of normal liver) | Low galactose metabolism compared to hepatomas. | nih.gov |

| Mammary Carcinoma FM3A | Mouse | N/A | Low (14-18% of normal liver) | Low galactose metabolism compared to hepatomas. | nih.gov |

| Yoshida Sarcoma | Rat | N/A | Moderate | Tumor uptake increased over time. | nih.gov |

| Glioma | Rat | N/A | Moderate | Successfully visualized by autoradiography. | nih.gov |

| Mammary Carcinoma | Mouse | N/A | Moderate | Demonstrated potential for imaging galactose metabolism. | nih.gov |

Mechanisms of Action of Galactose Analogs in Inhibiting Glycolysis in Tumor Cell Models (e.g., 2-Deoxy-D-galactose)

Galactose analogs, such as 2-deoxy-D-galactose (2-DG), function as metabolic poisons that inhibit glycolysis in cancer cells. google.com The mechanism of action of 2-DG involves its transport into the cell via glucose transporters, where it is subsequently phosphorylated by hexokinase to form 2-DG-6-phosphate. google.com This phosphorylated form cannot be converted to fructose-6-phosphate, a necessary substrate for glycolysis, and is effectively trapped within the cell unless dephosphorylated. google.com This leads to a reduction in the output from both glycolysis (ATP) and the pentose (B10789219) phosphate (B84403) pathway (NADPH). tandfonline.com

Furthermore, 2-DG can be converted in the body to 2-DG through a series of steps that mirror the metabolism of natural galactose and glucose. google.com This bioconversion involves the initial conversion of 2-DGal to 2-DGal-1-phosphate, followed by the formation of uridyl diphosphate (B83284) 2-DGal (UDP2DGal), which is then converted to UDP2DG, 2-DG-1-phosphate, and finally 2-DG-6-phosphate. google.com The formation of UDP2DGal can act as a trap for uridyl, thereby inhibiting nucleic acid synthesis. google.com

In addition to inhibiting glycolysis, 2-DG has been shown to interfere with N-linked glycosylation, leading to an unfolded protein response and cellular stress. tandfonline.comresearchgate.net It can also disrupt thiol metabolism, causing oxidative stress. tandfonline.com In some tumor cell lines, the cytotoxic effects of 2-DG under aerobic conditions are attributed more to the inhibition of glycosylation than to the inhibition of glycolysis. researchgate.net Both 2-DG and its analog 2-deoxy-D-galactose (2-DGal) have been demonstrated to inhibit glycolysis in various tumor cell lines and have shown some efficacy in inhibiting tumor growth in animal studies, although 2-DGal was reported to be less potent. google.com

Comparative Analysis with F-18 Fluorodeoxyglucose (FDG) in Preclinical Tumor Models

While F-18 fluorodeoxyglucose ([18F]FDG) is a widely used PET tracer for tumor imaging due to the high glucose metabolism of many cancers, it has limitations. plos.orgnih.gov A significant drawback is its lack of specificity, as high uptake is also observed in inflammatory lesions, leading to potential false-positive results. plos.orgnih.gov This is a particular issue in the clinical staging of non-small cell lung carcinoma (NSCLC). plos.org

In preclinical models, [18F]FDGal has shown advantages in specific contexts. For instance, in hepatoma models, [18F]FDGal demonstrates high uptake in well-differentiated tumors, reflecting their active galactose metabolism, whereas [18F]FDG uptake might be more variable. nih.gov This suggests that [18F]FDGal can provide complementary information to [18F]FDG, particularly in the characterization of liver tumors. nih.govmdpi.com

Comparative studies with other tracers have highlighted the different metabolic pathways being imaged. While [18F]FDG tracks glucose metabolism, [18F]FDGal specifically traces galactose metabolism. nih.gov In a rat model bearing both a tumor and an inflammatory lesion, [18F]FDG accumulated in both sites. nih.gov In contrast, other tracers like O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) and 3'-[18F]fluoro-3'-deoxythymidine ([18F]FLT) showed more selective localization in the tumor, indicating their superiority in differentiating tumors from inflammation in that specific model. nih.gov Although a direct comparison in the same model is not detailed in the provided results, the specific uptake mechanism of [18F]FDGal in galactose-metabolizing tissues suggests it could offer better specificity than [18F]FDG for certain tumor types, like well-differentiated hepatomas, and potentially reduce false positives caused by inflammation.

Table 2: Comparison of [18F]FDGal and [18F]FDG in Preclinical Tumor Imaging This table is interactive. You can sort and filter the data.

| Feature | [18F]FDGal | [18F]FDG | Reference |

|---|---|---|---|

| Metabolic Pathway Imaged | Galactose Metabolism | Glucose Metabolism | nih.govplos.org |

| Uptake in Well-Differentiated Hepatomas | High | Variable | nih.gov |

| Uptake in Poorly Differentiated Tumors | Low | Generally High | nih.govplos.org |

| Uptake in Inflammatory Lesions | Not specified, but likely lower due to mechanism | High | plos.orgnih.gov |

| Primary Application | Characterization of tumors with high galactose uptake (e.g., hepatomas) | General tumor detection, staging, and therapy monitoring | nih.govplos.org |

| Potential Advantage | Higher specificity for certain tumor types, potential to differentiate from inflammation | High sensitivity for a broad range of tumors | nih.govnih.gov |

| Potential Disadvantage | Lower uptake in tumors that do not actively metabolize galactose | Lack of specificity, uptake in inflammatory sites | nih.govplos.orgnih.gov |

Other Preclinical Research Applications

Investigation in Neurological Disease Models

The application of 2-deoxy-2-fluorogalactose F-18 in preclinical neurological disease models is an emerging area of research. While detailed studies are limited in the provided search results, the ability of [18F]FDGal to be visualized in brain tumors via autoradiography suggests its potential to cross the blood-brain barrier and be taken up by brain tissue. nih.gov This opens the possibility of using [18F]FDGal to investigate changes in galactose metabolism that may occur in various neurological disorders. For example, defects in galactose metabolism are known to be associated with certain inherited metabolic diseases that have neurological manifestations. nih.gov Further research is needed to explore the utility of [18F]FDGal PET in imaging these conditions and other neurological diseases where galactose metabolism may be altered.

Assessment of Inflammatory Processes in Animal Models

The assessment of inflammation using radiolabeled tracers is crucial for understanding and monitoring various diseases. While [18F]FDG is commonly used for this purpose due to the high glucose uptake of activated inflammatory cells, its lack of specificity is a known limitation. mdpi.comnih.govtcdm.fi In contrast, the use of [18F]FDGal for imaging inflammation is less established. However, some studies using related radiolabeled molecules suggest potential avenues for research. For instance, radiolabeled RGD peptides, which can be conjugated with galactose derivatives like in [18F]-galacto-RGD, have been used to non-invasively assess the expression of αvβ3 integrin in inflammatory processes. nih.gov In a mouse model of delayed-type hypersensitivity, PET imaging with [18F]-galacto-RGD was able to distinguish between acute and chronic phases of the T-cell mediated immune response. nih.gov This suggests that galactose-containing tracers could be developed to target specific receptors or markers expressed during inflammation.

Furthermore, M2 macrophages, which are involved in inflammatory responses, express receptors for mannose and galactose. mdpi.com This provides a rationale for exploring galactose-based tracers for imaging macrophage-mediated inflammation. While direct evidence for [18F]FDGal in inflammation imaging is sparse in the provided results, the principle of targeting galactose metabolism or galactose-binding receptors in inflammatory cells remains a viable area for future preclinical investigation.

Potential in Fungal Infection Imaging using Related Analogs (e.g., 2-Deoxy-2-fluorocellobiose)

A significant development in the imaging of fungal infections has been the creation of 2-deoxy-2-[18F]fluorocellobiose ([18F]FCB), a radiotracer synthesized from [18F]FDG. nih.govnih.govtrasis.comresearchgate.netoup.comresearchgate.net This analog has shown remarkable specificity for imaging infections caused by Aspergillus fumigatus. nih.govoup.comsouthfloridahospitalnews.com The underlying mechanism relies on the fact that certain fungi, like Aspergillus, produce the enzyme β-glucosidase, which can metabolize cellobiose, a disaccharide, into two glucose units. nih.govoup.com Mammalian cells and most bacteria lack this enzyme. nih.govsouthfloridahospitalnews.com

When [18F]FCB is administered, it is hydrolyzed by the fungal β-glucosidase into glucose and [18F]FDG. nih.govoup.com The resulting [18F]FDG is then taken up and trapped by the metabolically active fungi, allowing for specific visualization of the infection site with PET imaging. nih.govoup.com Preclinical studies in mouse models of A. fumigatus myositis and pneumonia have demonstrated that [18F]FCB accumulates only in sites of live fungal infection, with minimal background signal and no significant uptake in areas of bacterial infection or sterile inflammation. nih.govnih.govoup.com The parent [18F]FCB molecule is rapidly cleared through the kidneys, contributing to high target-to-background ratios. nih.gov This high specificity makes [18F]FCB a very promising and clinically translatable PET tracer for the diagnosis and monitoring of Aspergillus infections. nih.govnih.govsouthfloridahospitalnews.com

Novel Applications of this compound in Plant Science Remain Undocumented

Despite the growing use of fluorine-18 (B77423) labeled radiotracers in biological research, a comprehensive review of scientific literature reveals no documented applications of this compound (¹⁸F-FDGal) in the fields of plant physiology or plant metabolism, including for the study of glycoside biosynthesis.

Extensive searches for preclinical research in plant science utilizing this specific compound have yielded no results. The focus of plant-based radiotracer studies has been overwhelmingly on the glucose analog, 2-Deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG). This tracer has been employed to investigate various aspects of plant life, such as carbon allocation, photoassimilate transport, and defense responses, which can involve the synthesis of glycosides.

Conversely, the research involving ¹⁸F-FDGal is concentrated on animal and clinical models, particularly for assessing metabolic function in the liver. nih.govrsc.orgmdpi.comnih.gov The liver possesses a specific metabolic pathway for galactose, making ¹⁸F-FDGal a targeted tracer for hepatic function and diseases like hepatocellular carcinoma. nih.govmdpi.com Studies in rodents have demonstrated that the liver rapidly takes up ¹⁸F-FDGal, where it is metabolized and trapped. nih.govrsc.org

While the enzymatic synthesis of UDP-(2-deoxy-2-fluoro)-D-galactose has been achieved and studied in vitro as an inhibitor or substrate for specific enzymes involved in glycosylation, these studies have not been extended to living plant systems. semanticscholar.org

Therefore, at present, there is no available scientific data to report on the application of this compound for in-planta preclinical disease modeling, plant physiology, or the study of glycoside biosynthesis. The scientific community's exploration of fluorinated sugar analogs in plants has, to date, been centered on the glucose variant, ¹⁸F-FDG.

Advanced Methodological Considerations in Research Utilizing 2 Deoxy 2 Fluorogalactose F 18

Radiotracer Kinetic Modeling in Preclinical Studies for Quantitative Analysis

In preclinical research, the quantitative analysis of physiological or biochemical processes using positron emission tomography (PET) relies heavily on radiotracer kinetic modeling. For 2-Deoxy-2-fluorogalactose F-18 ([18F]F-Gal), this modeling is essential for transforming dynamic imaging data into meaningful quantitative parameters of galactose metabolism. The general principle involves tracking the concentration of the radiotracer in tissue over time after administration and fitting this data to a mathematical model that describes its transport and metabolic fate.

A common approach for tracers that are trapped within cells is the two-tissue compartmental model. thieme-connect.de This model typically describes the movement of the tracer from the blood plasma into the tissue (K1), back from the tissue to the plasma (k2), and the subsequent metabolic trapping of the tracer within the cell (k3). thieme-connect.de For [18F]F-Gal, studies suggest it becomes trapped in the liver through a metabolic process, analogous to how 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) is phosphorylated and trapped. nih.govwikipedia.org The data from biodistribution studies, which measure the percentage of injected dose per gram of tissue (%ID/g) at various time points, provide the foundational time-activity curves required for this modeling. nih.gov

Preclinical studies with [18F]F-Gal in rats have demonstrated very high uptake in the liver, reaching a plateau of approximately 6.33 %ID/g at 30 minutes and remaining constant until 120 minutes. nih.gov This plateau suggests metabolic trapping, a key assumption in many kinetic models. nih.gov The rate constants derived from fitting these curves to a model can provide quantitative estimates of galactose transport and metabolism, which can be used to assess liver function. For instance, in livers damaged by carbon tetrachloride (CCl4), the concentration of [18F]F-Gal was significantly reduced, indicating that kinetic parameters would reflect this impairment. nih.gov The ability to block this uptake with D-galactose but not D-glucose further confirms that the tracer's kinetics specifically reflect the galactose metabolic pathway. nih.gov

Table 1: Biodistribution of this compound in Rats This table presents the percentage of the injected dose per gram (%ID/g) in various tissues at different time points post-injection, based on preclinical research data.

| Organ | 5 min (%ID/g) | 30 min (%ID/g) | 60 min (%ID/g) | 120 min (%ID/g) |

|---|---|---|---|---|

| Liver | 4.51 | 6.33 | 6.25 | 6.29 |

| Blood | 1.53 | 0.41 | 0.29 | 0.21 |

| Kidney | 1.78 | 1.12 | 0.95 | 0.76 |

| Spleen | 0.89 | 0.54 | 0.43 | 0.38 |

| Pancreas | 0.85 | 0.49 | 0.40 | 0.35 |

| Heart | 0.91 | 0.45 | 0.32 | 0.25 |

| Brain | 0.45 | 0.15 | 0.09 | 0.07 |

Data sourced from Fukuda et al., 1986. nih.gov

Role of Specific Activity in Preclinical Imaging Research

Specific activity, defined as the amount of radioactivity per unit mass of a compound (e.g., in Terabecquerels per millimole, TBq/mmol), is a critical parameter in preclinical PET imaging with tracers like [18F]F-Gal. nih.gov The fundamental goal of tracer studies is to observe a biological process without perturbing it. High specific activity is paramount to achieving this, as it allows for the administration of a sufficiently radioactive dose for imaging while keeping the actual chemical mass of the compound at a sub-pharmacological level. meduniwien.ac.at

If a radiotracer is administered at a low specific activity, the higher mass of the compound could saturate biological targets such as enzymes or transporters. In the case of [18F]F-Gal, its uptake into hepatocytes is mediated by a specific transport mechanism that also handles endogenous galactose. nih.gov A low specific activity formulation would introduce a relatively large amount of the fluorinated galactose analogue, potentially saturating the transporters and altering the very metabolic process being measured. This would violate the "tracer principle" and lead to inaccurate quantification of metabolic rates.

In preclinical research, ensuring a high specific activity allows for:

Quantitative Accuracy: It prevents saturation kinetics, ensuring that the measured uptake rate accurately reflects the physiological process under non-mass-affected conditions.

High Signal-to-Noise Ratio: A sufficient amount of radioactivity can be administered to generate clear images with a good signal-to-noise ratio, which is crucial for delineating small structures in small animal models. nih.gov

Minimizing Pharmacological Effects: It avoids potential biological or toxic effects from the tracer molecule itself.

While specific activity values for [18F]F-Gal are not always reported, values for analogous F-18 labeled sugars, such as 2-deoxy-2-[18F]fluorosorbitol ([18F]FDS) at 100–200 TBq/mmol, provide a benchmark for the high levels typically achieved and required for quantitative preclinical research. nih.gov

Table 2: Comparison of Specific Activities for F-18 Radiotracers This table provides examples of specific activity values reported for different fluorine-18 (B77423) labeled radiopharmaceuticals used in PET imaging.

| Radiotracer | Reported Specific Activity | Primary Application |

|---|---|---|

| 2-deoxy-2-[18F]fluorosorbitol ([18F]FDS) | 100–200 TBq/mmol | Brain lesion detection nih.gov |

| [18F]FDG-folate ([18F]-5) | >9.25 GBq/µmol (>9.25 TBq/mmol) | Tumor imaging via folate receptor nih.gov |

| [18F]FE@CFN | Adequate for human studies (value not specified) | Imaging µ-opioid receptors meduniwien.ac.at |

Integration with Advanced Imaging Techniques (e.g., Autoradiography, Small Animal PET) for Metabolite and Distribution Analysis

The comprehensive evaluation of [18F]F-Gal in preclinical research necessitates a multi-modal imaging approach, integrating both in-vivo and ex-vivo techniques to analyze its distribution and metabolism. Small animal PET and quantitative autoradiography are cornerstone technologies in this process. nih.govnih.gov

Small Animal PET offers the significant advantage of performing non-invasive, longitudinal studies in the same animal. meduniwien.ac.atnih.gov This allows researchers to track the dynamic uptake and clearance of [18F]F-Gal in various organs over time, which is essential for kinetic modeling. nih.gov For example, initial studies used positron imaging to visualize the remarkable uptake of [18F]F-Gal in a rabbit liver and to demonstrate a high liver-to-blood ratio, confirming its potential as a liver imaging agent. nih.gov Modern small animal PET scanners provide the spatial and temporal resolution needed to quantify these processes in rodent models, enabling studies on liver disease progression or response to therapy.

The integration of these techniques provides a complete picture: small animal PET captures the dynamic, whole-body kinetics of [18F]F-Gal, while autoradiography offers a high-resolution, static snapshot for anatomical validation and microdistribution analysis.

Table 3: Comparison of Small Animal PET and Autoradiography for Radiotracer Analysis This table outlines the key characteristics and applications of Small Animal PET and Autoradiography in the context of preclinical radiopharmaceutical evaluation.

| Feature | Small Animal PET | Autoradiography |

|---|---|---|

| Methodology | In-vivo (non-invasive) | Ex-vivo (terminal) |

| Data Type | Dynamic, 3D, quantitative | Static, 2D, high-resolution |

| Key Advantage | Allows for longitudinal studies in the same subject; provides kinetic data. nih.gov | Very high spatial resolution; detailed anatomical correlation. nih.gov |

| Key Limitation | Lower spatial resolution compared to autoradiography. nih.gov | Terminal procedure; provides data at a single time point only. nih.gov |

| Application for [18F]F-Gal | Measuring time-activity curves for kinetic modeling; assessing liver function over time. nih.gov | Validating PET data; high-resolution mapping of tracer distribution within liver tissue. nih.gov |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | [18F]F-Gal |

| 2-Deoxy-2-[18F]fluoro-D-glucose | [18F]FDG |

| Carbon tetrachloride | CCl4 |

| D-galactose | |

| D-glucose | |

| Sodium Fluoride F-18 | Na[18F]F |

| [18F]fluoromisonidazole | [18F]FMISO |

| [18F]fluoroazomycin-arabinoside | [18F]FAZA |

| 2-deoxy-2-[18F]fluorosorbitol | [18F]FDS |

| [18F]FDG-folate | [18F]-5 |

| [18F]FE@CFN |

Future Directions and Emerging Research Avenues for 2 Deoxy 2 Fluorogalactose F 18

Development of Novel Fluorinated Galactose Analogs for Specific Research Probes

The strategic replacement of a hydroxyl (OH) group with a fluorine (F) atom in galactose serves as a powerful tool for probing biological systems. rsc.org This substitution can elucidate the role of specific hydroxyl groups in molecular interactions; an unchanged binding affinity suggests the OH group was a hydrogen bond acceptor or not involved, while reduced affinity points to its role as a hydrogen bond donor. rsc.org Building on the foundation of [18F]FDGal, researchers are actively developing a new generation of fluorinated galactose analogs to act as highly specific research probes. cas.cz These efforts focus on creating molecules with tailored properties to investigate complex biological processes with greater precision. tandfonline.com

The synthesis of these novel analogs involves sophisticated chemical strategies. For instance, 2-deoxy-2-fluoro derivatives are often obtained through the electrophilic addition of fluorine to the double bond of glycals (unsaturated sugars). rsc.org This method allows for precise control over the position of the fluorine atom, which is critical for its function as a probe. rsc.org Scientists are also creating analogs with fluorine at other positions, such as 6-deoxy-6-fluoro-D-galactose, to map the binding requirements of various carbohydrate-binding proteins, known as lectins. rsc.orgacs.org

Furthermore, the development of fluorescently-labeled UDP-galactose derivatives represents another significant step. These probes are designed to be recognized by galactosyltransferases, enzymes that transfer galactose units to other molecules. nih.gov The fluorescence of these analogs can be quenched upon binding to the enzyme, providing a direct readout for screening potential enzyme inhibitors. nih.gov Such tools are invaluable for high-throughput screening assays in drug discovery. tandfonline.com

Table 1: Examples of Synthesized Fluorinated Galactose Analogs and Their Research Applications

| Analog Name | Position of Fluorine | Research Application | Citation |

| 2-Deoxy-2-fluorogalactose | C-2 | Probing enzyme mechanisms, PET imaging tracer | rsc.orgsemanticscholar.org |

| 6-Deoxy-6-fluorogalactose | C-6 | Epitope mapping of carbohydrate-binding proteins | rsc.org |

| Fluorescent UDP-galactose derivatives | N/A (Fluorophore attached) | High-throughput screening for galactosyltransferase inhibitors | nih.gov |

| Methyl 6-deoxy-6-fluoro-1-seleno-β-D-galactopyranoside | C-6 | Protein-carbohydrate interaction studies using NMR | rsc.org |

Exploration of Polyfluorinated Carbohydrates in Glycoscience and Chemical Biology

The introduction of multiple fluorine atoms into a single carbohydrate scaffold, creating polyfluorinated carbohydrates, is an emerging area of intense research. acs.orgnih.govresearchgate.netnih.gov These heavily fluorinated molecules exhibit unique physicochemical properties, such as increased enzymatic stability and altered hydrophilicity, making them attractive for various applications in chemical biology. rsc.orgnih.gov While monofluorinated sugars like [18F]FDGal have been instrumental, polyfluorinated versions offer new possibilities for modulating biological activity and probing complex systems. acs.orgnih.gov

A key question driving this research is whether these extensively modified sugars can still be recognized and processed by biologically relevant enzymes. rsc.org Studies have shown that even a tetrafluorinated galactomimetic can act as a substrate for galactose oxidase, albeit with a lower affinity than the natural sugar. rsc.orgacs.org This demonstrates that the cellular machinery can tolerate significant fluorination, opening the door to designing polyfluorinated sugars as metabolic probes or even inhibitors. nih.gov

The synthesis of these complex molecules is a significant challenge, requiring multi-step procedures. acs.orgnih.govacs.org However, the potential rewards are substantial. Polyfluorinated carbohydrates can serve as powerful tools to study "polar hydrophobicity," an effect where fluorine atoms alter the hydration shell around a molecule, influencing its binding to proteins. nih.govacs.org This can lead to improved binding affinity by reducing the energetic cost of desolvation upon entering a protein's binding site. mdpi.com The continued development of synthetic methodologies for polyfluorinated sugars is therefore a high priority for advancing their use in glycoscience. acs.orgresearchgate.netnih.gov

Application in Elucidating Molecular Recognition and Enzyme Mechanisms

Fluorinated carbohydrates, including 2-deoxy-2-fluorogalactose, are invaluable tools for dissecting the intricacies of molecular recognition and enzymatic reactions. rsc.orgnih.gov The substitution of a hydroxyl group with fluorine, an atom of similar size but different electronic properties, creates a subtle yet powerful perturbation. rsc.orgfrontiersin.org Since fluorine can act as a weak hydrogen bond acceptor but not a donor, its placement can reveal the precise hydrogen-bonding networks that govern the interaction between a sugar and a protein. rsc.orgrsc.org

This strategy has been widely used to study glycosidases, enzymes that break down carbohydrates. rsc.org Introducing a fluorine atom at the C-2 position, as in 2-deoxy-2-fluorogalactose, significantly destabilizes the transition state of the enzymatic reaction. rsc.orgrsc.org When combined with a good leaving group at the anomeric (C-1) position, these fluorinated sugars can act as mechanism-based inhibitors. rsc.org They form a stable covalent bond with a nucleophilic residue in the enzyme's active site, effectively trapping the enzyme and allowing researchers to identify key catalytic amino acids. rsc.orgrsc.org

The use of 19F Nuclear Magnetic Resonance (NMR) spectroscopy provides another powerful avenue for investigation. rsc.orgacs.org The 19F nucleus is an excellent NMR probe, and changes in its chemical shift upon binding to a protein can provide detailed information about the binding event and the local environment of the fluorine atom. rsc.orgmdpi.com This allows for the "chemical mapping" of binding sites and the screening of libraries of fluorinated monosaccharides to identify new ligands for lectins and other carbohydrate-binding proteins. acs.org

Expansion into Diverse Biological Systems Beyond Mammalian Models (e.g., Plant Biology)

While the applications of fluorinated sugars have been predominantly explored in mammalian systems and for medical diagnostics, there is a growing interest in extending their use to other biological kingdoms, most notably plant biology. frontiersin.orgnih.govresearchgate.net Plants have a vast and complex array of carbohydrate-related metabolic pathways, and tools like fluorinated sugars could provide unprecedented insights into these processes. iastate.edu

Research using the glucose analog 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) has paved the way for these investigations. frontiersin.orgnih.govresearchgate.net Studies have shown that [18F]FDG is taken up by plant cells and metabolized, demonstrating the feasibility of using positron-emitting radiotracers for in vivo imaging in plants. frontiersin.orgfrontiersin.org These studies have used [18F]FDG to trace photoassimilate translocation, monitor solute transport, and study carbon allocation. frontiersin.orgresearchgate.net

Following the precedent set by [18F]FDG, there is significant potential to use [18F]FDGal and other fluorinated galactose analogs to study specific galactose metabolic pathways in plants. For example, they could be used to investigate the biosynthesis of galactolipids, which are major components of chloroplast membranes, or the formation of the complex polysaccharides found in plant cell walls. Characterizing the metabolism of 2-deoxy-2-fluorogalactose in plant species is a critical next step to validate its use as a specific tracer. frontiersin.org The development of fluorous-based carbohydrate microarrays, which can be used to screen for protein-carbohydrate interactions, is another technology that could be applied to discover new sugar-binding proteins (lectins) in plants. iastate.edu

Table 2: Identified Metabolites of Fluorinated Glucose in Arabidopsis thaliana

| Identified Metabolite | Potential Pathway Involved | Citation |

| FDG-6-phosphate | Glycolysis | frontiersin.orgfrontiersin.org |

| 2-deoxy-2-fluoro-maltose | Starch Degradation | frontiersin.orgfrontiersin.org |

| 2-deoxy-2-fluoro-gluconic acid | Glycolysis | frontiersin.orgfrontiersin.org |

| Uridine-diphosphate-FDG (UDP-FDG) | Glycolysis / Glycoside Biosynthesis | frontiersin.orgfrontiersin.org |

Innovations in Radiosynthesis for Enhanced Research Utility and Broader Applicability

The utility and accessibility of [18F]FDGal for both established and emerging research applications are critically dependent on efficient and reliable radiosynthesis methods. jst.go.jp Ongoing innovations are focused on automating, miniaturizing, and streamlining the production of 18F-labeled sugars to improve yields, increase specific activity, and reduce synthesis time. openmedscience.commeduniwien.ac.at

Automation is a key driver of progress, with automated synthesis modules becoming standard in radiopharmacies. openmedscience.com These systems handle the entire process, from the purification of the [18F]fluoride produced by a cyclotron to the final formulation of the radiopharmaceutical, enhancing reproducibility and operator safety. openmedscience.com

A particularly exciting area of innovation is the development of microfluidic, or "lab-on-a-chip," technologies for radiosynthesis. mdpi.comescholarship.orgresearchgate.netrsc.org Performing reactions at the microliter scale offers several advantages:

Faster Reactions: Improved heat transfer in microreactors can significantly shorten reaction times. mdpi.comescholarship.org

Higher Yields: Reduced reaction volumes can minimize the loss of volatile reagents and lead to higher radiochemical yields. escholarship.org